Hydrolytic Stability: Cyclic Sulfinamides Are ~25× More Stable Than Acyclic Benchmarks Under Neutral Conditions
The neutral hydrolysis rate of a representative acyclic sulfinamide (N,N-dimethylmethanesulfinamide) is approximately 25 times faster than that of monocyclic and bicyclic sulfinamides at 65 °C in D₂O, as measured by ¹H NMR kinetics [1]. The activation enthalpy for acyclic hydrolysis (ΔH‡ = 11 ± 1 kcal/mol) is less than half that of cyclic sulfinamides (ΔH‡ = 23 ± 2 kcal/mol), while the activation entropy moves from highly negative (ΔS‡ = –47 ± 11 cal/mol·K) to modestly negative (ΔS‡ = –15 ± 4 cal/mol·K) [1]. This means cyclobutanesulfinamide, as a cyclic sulfinamide, is predicted to exhibit substantially slower hydrolytic degradation than tert-butanesulfinamide or N,N-dimethylmethanesulfinamide under identical aqueous conditions, translating to longer shelf-life and greater tolerance of aqueous reaction media. This evidence is class-level inference rather than a direct head-to-head measurement on cyclobutanesulfinamide itself, but the mechanistic origin (ring constraint impeding the rate-determining step) applies to all saturated cyclic sulfinamides [1].
| Evidence Dimension | Neutral hydrolysis rate constant at 65 °C in D₂O |
|---|---|
| Target Compound Data | Cyclobutanesulfinamide (cyclic): predicted k_rel ≈ 0.04 (relative to acyclic = 1), based on class behavior of cyclic sulfinamides [1] |
| Comparator Or Baseline | N,N-Dimethylmethanesulfinamide (acyclic): k_rel = 1 (reference); hydrolyzes ~25× faster than cyclic sulfinamides [1] |
| Quantified Difference | Approximately 25-fold slower hydrolysis for cyclic vs. acyclic; ΔΔH‡ ≈ 12 kcal/mol; ΔΔS‡ ≈ 32 cal/mol·K [1] |
| Conditions | Neutral D₂O, 65 °C, ¹H NMR kinetic monitoring; first-order rate constants reported [1] |
Why This Matters
Procurement decisions involving aqueous reaction steps or extended storage should favor cyclobutanesulfinamide over acyclic sulfinamides to minimize hydrolytic loss and ensure batch-to-batch consistency.
- [1] Wagner BJ, Doi JT, Musker WK. Hydrolysis Rates of Saturated Acyclic and Cyclic Sulfinamides: X-ray Crystal Structures of an Acyclic Sulfinamide and γ-Ammoniopropanesulfinate. J Org Chem. 1990;55(24):5940-5945. View Source
